tert-Butyl(4-iodobutoxy)dimethylsilane

Description

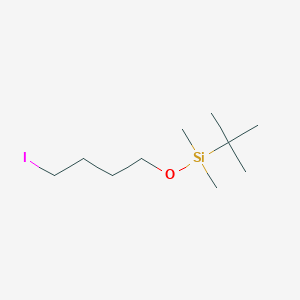

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-(4-iodobutoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23IOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGJYKISFRSCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23IOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401223 | |

| Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92511-12-1 | |

| Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl(4-iodobutoxy)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl(4-iodobutoxy)dimethylsilane from Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthetic pathway for the preparation of tert-Butyl(4-iodobutoxy)dimethylsilane, a valuable bifunctional molecule in organic synthesis, starting from the readily available cyclic ether, tetrahydrofuran (B95107) (THF). The synthesis involves the ring-opening of THF to generate a 4-halobutanol intermediate, followed by the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Introduction

This compound is a key synthetic intermediate possessing two distinct reactive sites: a primary alkyl iodide and a sterically hindered silyl (B83357) ether. This arrangement allows for selective sequential reactions, making it a versatile building block in the synthesis of complex molecules, including pharmaceuticals and functionalized materials. The primary iodide serves as a good leaving group for nucleophilic substitution reactions, while the TBDMS ether provides stable protection for the hydroxyl functionality under a variety of reaction conditions, yet can be readily cleaved when desired.

This guide provides detailed experimental protocols for two reliable synthetic routes, accompanied by quantitative data and visual representations of the reaction pathways and experimental workflows.

Synthetic Pathways

Two primary strategies for the synthesis of this compound from THF are presented. The choice of route may depend on the availability of reagents and the desired scale of the reaction.

Route A: Ring-Opening with Trimethylsilyl (B98337) Iodide (TMSI) and Subsequent Silylation

This route offers a direct approach to a silylated intermediate, which is then converted to the final product.

Route B: Ring-Opening to 4-Chlorobutanol, Halogen Exchange, and Silylation

This pathway involves the formation of a more stable chloro-intermediate, followed by a Finkelstein reaction to introduce the iodide, and subsequent protection of the alcohol.

Experimental Protocols

Route A: Synthesis via Trimethylsilyl Iodide Ring-Opening

Step 1: Synthesis of 1-Iodo-4-(trimethylsilyloxy)butane

-

Reaction Principle: Trimethylsilyl iodide (TMSI) is a potent reagent for the cleavage of ethers. In this step, TMSI reacts with THF in an SN2-type ring-opening reaction to yield 1-iodo-4-(trimethylsilyloxy)butane.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (B109758) (DCM, 100 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Add freshly distilled tetrahydrofuran (THF, 1.0 eq).

-

Slowly add trimethylsilyl iodide (TMSI, 1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude 1-iodo-4-(trimethylsilyloxy)butane by vacuum distillation.

-

Step 2: Synthesis of this compound

-

Reaction Principle: This step involves the protection of the hydroxyl group of an in situ generated 4-iodobutanol with tert-butyldimethylsilyl chloride (TBDMSCl). The TMS ether from the previous step is cleaved under the reaction conditions before silylation.

-

Procedure:

-

Dissolve the purified 1-iodo-4-(trimethylsilyloxy)butane (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 100 mL) in a flame-dried flask under an inert atmosphere.

-

Add imidazole (B134444) (2.5 eq) to the solution and stir until it is completely dissolved.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution at room temperature.[1][2]

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash successively with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

-

Route B: Synthesis via 4-Chlorobutanol and Finkelstein Reaction

Step 1: Synthesis of 4-Chlorobutan-1-ol

-

Reaction Principle: THF undergoes acid-catalyzed ring-opening in the presence of a chloride source. A common method involves the use of an acyl chloride and a Lewis acid catalyst.

-

Procedure:

-

To a stirred solution of anhydrous THF (1.0 eq) and a catalytic amount of zinc chloride (ZnCl₂, 0.1 eq) in a suitable solvent like toluene, slowly add acetyl chloride (1.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

The reaction will produce 4-chlorobutyl acetate. This intermediate is then hydrolyzed by adding a solution of sodium hydroxide (B78521) (NaOH) in methanol/water and stirring for several hours until the ester is cleaved.

-

Neutralize the mixture with dilute hydrochloric acid (HCl) and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to give crude 4-chlorobutan-1-ol, which can be purified by distillation.

-

Step 2: Synthesis of 4-Iodobutanan-1-ol

-

Reaction Principle: This step utilizes the Finkelstein reaction, an SN2 process where a chloroalkane is converted to an iodoalkane by treatment with sodium iodide in acetone (B3395972). The reaction is driven to completion by the precipitation of sodium chloride from the acetone solution.[3]

-

Procedure:

-

Dissolve 4-chlorobutan-1-ol (1.0 eq) in anhydrous acetone in a round-bottom flask.

-

Add sodium iodide (NaI, 1.5 eq) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (NaCl) will be observed.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter off the precipitated NaCl.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and a dilute solution of sodium thiosulfate (B1220275) (to remove any residual iodine), followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 4-iodobutanan-1-ol, which can be used in the next step without further purification or can be distilled under reduced pressure.

-

Step 3: Synthesis of this compound

-

Reaction Principle: The final step is the protection of the hydroxyl group of 4-iodobutanan-1-ol with TBDMSCl.

-

Procedure:

-

Follow the same procedure as described in Route A, Step 2, using 4-iodobutanan-1-ol as the starting material.

-

Data Presentation

Table 1: Summary of Quantitative Data for Synthetic Steps

| Step | Reactants | Reagents & Solvents | Conditions | Typical Yield | Purity |

| Route A, Step 1 | Tetrahydrofuran | Trimethylsilyl iodide, Dichloromethane | 0 °C to RT, 12-16 h | 80-90% | >95% after distillation |

| Route A, Step 2 | 1-Iodo-4-(trimethylsilyloxy)butane | TBDMSCl, Imidazole, DMF | RT, 12-18 h | 85-95% | >98% after chromatography |

| Route B, Step 1 | Tetrahydrofuran | Acetyl chloride, Zinc chloride, Toluene; then NaOH/MeOH/H₂O | 0 °C to RT, 24 h; then RT | 60-70% | >95% after distillation |

| Route B, Step 2 | 4-Chlorobutan-1-ol | Sodium iodide, Acetone | Reflux, 12-24 h | >90% | >95% after workup |

| Route B, Step 3 | 4-Iodobutanan-1-ol | TBDMSCl, Imidazole, DMF | RT, 12-18 h | 90-98% | >98% after chromatography |

Mandatory Visualization

Caption: Reaction pathway for the synthesis via Route A.

Caption: Reaction pathway for the synthesis via Route B.

Caption: General experimental workflow for the synthesis.

References

tert-Butyl(4-iodobutoxy)dimethylsilane CAS number and properties

An In-depth Technical Guide to tert-Butyl(4-iodobutoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Number 92511-12-1, is a bifunctional organosilicon compound of significant interest in modern organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a sterically hindered tert-butyldimethylsilyl (TBDMS) ether and a reactive primary alkyl iodide. The TBDMS group serves as a robust protecting group for the alcohol functionality, stable under a wide range of conditions but readily removable when needed. The terminal iodo group acts as an excellent leaving group, making the molecule a versatile reagent for introducing a four-carbon aliphatic chain via nucleophilic substitution.

A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] In this context, it serves as a flexible alkyl linker, covalently connecting a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase.[3][5] The specific length and nature of this linker are critical for optimizing the formation of the ternary complex that leads to protein degradation.

Properties of this compound

The physical, chemical, and safety properties are summarized below for easy reference.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 92511-12-1 | [1][2][3][6] |

| Molecular Formula | C₁₀H₂₃IOSi | [1][2][3][6] |

| Molecular Weight | 314.28 g/mol | [1][2][3][6] |

| Appearance | Yellow to orange liquid | [3] |

| Boiling Point | 75 °C @ 0.5 mmHg | [1][3][7] |

| Density | 1.214 g/mL at 25 °C | [1][3][7] |

| Refractive Index (n20/D) | 1.48 | [1][3][7] |

| Linear Formula | (CH₃)₃CSi(CH₃)₂O(CH₂)₄I | [1][7] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCI | [1] |

| InChI Key | INGJYKISFRSCQV-UHFFFAOYSA-N | [1] |

Safety and Handling Information

| Category | Information | Source(s) |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |

| Precautionary Statements | P261, P264, P271, P280, P305+P351+P338, P312 | [8] |

| Personal Protective Equipment | Eyeshields, gloves, suitable respirator | [1][8] |

| Storage | Store at room temperature, sealed in a dry place, and protected from light. | [3][6] |

| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and moisture. Avoid inhalation. | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from 1,4-butanediol (B3395766). The process involves two key steps: monosilylation of the diol followed by iodination of the remaining primary alcohol.

Protocol 1: Synthesis of this compound

This protocol details the two-step synthesis starting from 1,4-butanediol.

Step 1: Synthesis of 4-(tert-Butyldimethylsilyloxy)butan-1-ol (Monoprotection)

-

Materials: 1,4-Butanediol, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 1,4-butanediol (1.0 equiv.).

-

Dissolve the diol in anhydrous DCM (to a concentration of approx. 0.5 M). Cool the solution to 0 °C using an ice bath.

-

Add imidazole (1.1 equiv.) and stir until fully dissolved.

-

Slowly add a solution of TBDMS-Cl (1.0 equiv.) in anhydrous DCM to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at 0 °C for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure monosilylated alcohol.

-

Step 2: Synthesis of this compound (Iodination via Appel Reaction) [8]

-

Materials: 4-(tert-Butyldimethylsilyloxy)butan-1-ol (from Step 1), Triphenylphosphine (B44618) (PPh₃), Imidazole, Iodine (I₂), Anhydrous Dichloromethane (DCM), Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve 4-(tert-butyldimethylsilyloxy)butan-1-ol (1.0 equiv.), triphenylphosphine (1.5 equiv.), and imidazole (2.0 equiv.) in anhydrous DCM.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add iodine (1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn dark brown.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color disappears.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (using a gradient of ethyl acetate in hexanes) to afford this compound as a yellow to orange liquid.

-

Protocol 2: Application in Synthesis (Alkylation)

This protocol provides an example of using this compound as an alkylating agent.

-

Reaction: Alkylation of Benzyl (B1604629) 4-cyanopiperidine-1-carboxylate.

-

Materials: Benzyl 4-cyanopiperidine-1-carboxylate, this compound, Lithium bis(trimethylsilyl)amide (LiHMDS, 1M solution in THF), Anhydrous Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Water, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a stirred solution of benzyl 4-cyanopiperidine-1-carboxylate (1.0 equiv.) and this compound (1.2 equiv.) in anhydrous THF, cool the mixture to -78 °C.[4]

-

Add LiHMDS solution (1.2 equiv.) dropwise over 30 minutes.[4]

-

Allow the resulting mixture to stir while gradually warming to room temperature over approximately 18 hours.[4]

-

Quench the reaction with water.[4]

-

Dilute the organic phase with EtOAc, wash sequentially with water and brine, then dry over Na₂SO₄.[4]

-

After filtration, concentrate the solution and purify the residue by flash chromatography to yield the alkylated product, benzyl 4-(4-(tert-butyldimethylsilyloxy)butyl)-4-cyanopiperidine-1-carboxylate.[4]

-

Application in Drug Development: PROTAC Technology

A significant application of this compound is as a linker component in the synthesis of PROTACs.[3][5] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][5][6][9]

A PROTAC molecule consists of three parts: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][5] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[1][5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce further degradation.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - CAS:92511-12-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aseestant.ceon.rs [aseestant.ceon.rs]

- 6. researchgate.net [researchgate.net]

- 7. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt [organic-chemistry.org]

- 8. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to tert-Butyl(4-iodobutoxy)dimethylsilane: Synthesis, Properties, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl(4-iodobutoxy)dimethylsilane, a key bifunctional molecule utilized in the rapidly advancing field of targeted protein degradation. This document details its nomenclature, physicochemical properties, and provides a robust experimental protocol for its synthesis. A significant focus is placed on its application as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs), with a specific exploration of its role in the degradation of Bromodomain-containing protein 4 (BRD4), a critical target in oncology. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed methodologies and a clear visualization of the pertinent biological pathways.

Nomenclature and Physicochemical Properties

This compound is a versatile chemical compound with several alternative names and a distinct set of physical and chemical properties. A thorough understanding of these is crucial for its effective use in research and synthesis.

Alternative Nomenclature:

-

(4-Iodobutoxy)-t-butyldimethylsilane

-

Silane, (1,1-dimethylethyl)(4-iodobutoxy)dimethyl-

-

tert-Butyl (4-iodobutoxy)dimethylsilane

-

This compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 92511-12-1 | [1] |

| Molecular Formula | C₁₀H₂₃IOSi | [1] |

| Molecular Weight | 314.28 g/mol | [1] |

| Boiling Point | 75 °C at 0.5 mmHg | |

| Density | 1.214 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.48 |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from 4-iodobutan-1-ol (B2624619) through a silylation reaction. This procedure is adapted from general methods for the selective protection of primary alcohols.[2]

Materials:

-

4-Iodobutanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Flash column chromatography system with silica (B1680970) gel

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 4-iodobutanol (1.0 equivalent) in anhydrous DMF (to a concentration of 0.1-0.5 M).

-

Addition of Base: To the stirred solution, add imidazole (2.5 equivalents) and allow it to dissolve completely at room temperature.

-

Silylation: Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) portion-wise to the reaction mixture. To enhance selectivity if other reactive functional groups are present, the reaction can be cooled to 0 °C before the addition of TBDMSCl.

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or 0 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times the volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate (B1210297) in hexanes, to yield pure this compound.

-

dot

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Application in Targeted Protein Degradation: PROTACs

This compound serves as a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[3] The alkyl iodide functionality of the title compound allows for its covalent attachment to a ligand for the target protein or the E3 ligase, forming a key intermediate in PROTAC assembly. The tert-butyldimethylsilyl ether acts as a protected hydroxyl group, which can be deprotected at a later stage for further chemical modifications if required.

Role in BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal) family of proteins and is a key regulator of oncogenes such as c-Myc. Its role in various cancers has established it as a significant therapeutic target.[1] PROTACs designed to target BRD4 for degradation have shown considerable promise as anti-cancer agents. While a specific PROTAC utilizing this compound is not explicitly detailed in the readily available literature, the use of alkyl linkers of similar length is common in the design of BRD4-targeting PROTACs.[4]

The general mechanism involves a PROTAC molecule that simultaneously binds to BRD4 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including c-Myc, resulting in anti-proliferative effects in cancer cells.[5]

dot

Caption: A signaling pathway diagram illustrating the mechanism of BRD4 degradation induced by a PROTAC.

Conclusion

This compound is a valuable synthetic building block, particularly in the construction of PROTACs for targeted protein degradation. Its bifunctional nature allows for the straightforward incorporation of a flexible four-carbon alkyl linker into these complex molecules. The detailed synthetic protocol and an understanding of its application in targeting proteins like BRD4 provide a solid foundation for researchers to design and synthesize novel protein degraders for therapeutic purposes. The continued exploration of such linker molecules will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic modality.

References

An In-depth Technical Guide to the NMR Spectral Data of tert-Butyl(4-iodobutoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl(4-iodobutoxy)dimethylsilane. Due to the limited availability of published experimental data for this specific molecule, spectral data for a close structural analog, tert-butyl((11-iodoundecyl)oxy)dimethylsilane, is presented as a reference. This guide also includes a comprehensive, representative experimental protocol for the acquisition of NMR spectra for organosilicon compounds and visual diagrams to illustrate the molecular structure and the general NMR workflow.

Molecular Structure

This compound is a bifunctional molecule featuring a bulky tert-butyldimethylsilyl (TBDMS) ether protecting group and a terminal iodo group. This structure makes it a useful intermediate in organic synthesis, particularly for introducing a protected hydroxyl functionality at the end of a four-carbon chain.

¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.60 | Triplet | 2H | O-CH₂ -CH₂- |

| ~3.19 | Triplet | 2H | -CH₂-CH₂ -I |

| ~1.82 | Multiplet | 2H | -CH₂-CH₂ -CH₂-I |

| ~1.50 | Multiplet | 2H | O-CH₂-CH₂ -CH₂- |

| 0.89 | Singlet | 9H | -C(CH₃ )₃ |

| 0.05 | Singlet | 6H | -Si(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~63.0 | C H₂-O |

| ~33.5 | C H₂-CH₂-I |

| ~30.5 | O-CH₂-C H₂ |

| ~26.0 | -C (CH₃)₃ |

| ~18.5 | C H₂-I |

| ~7.0 | -Si-C (CH₃)₃ |

| -5.0 | -Si-(C H₃)₂ |

Note: The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) and are based on data for a long-chain analog. Actual experimental values may vary slightly.

Experimental Protocols

The following is a detailed, representative methodology for the acquisition of ¹H and ¹³C NMR spectra of organosilicon compounds like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to the vial. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. However, for routine analysis, the residual solvent peak of CDCl₃ (δ ~7.26 ppm for ¹H and δ ~77.16 ppm for ¹³C) can be used as a secondary reference.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used to ensure good signal dispersion and resolution.

-

Tuning and Shimming: The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is generally sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Acquisition Time: An acquisition time of 2-4 seconds is set to ensure good digital resolution.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is commonly employed.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. For both ¹H and ¹³C spectra, the chemical shifts of the peaks are determined.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.

In-Depth Technical Guide: Mass Spectrometry Analysis of tert-Butyl(4-iodobutoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of tert-Butyl(4-iodobutoxy)dimethylsilane, a bifunctional molecule commonly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a reagent in organic synthesis. Understanding its mass spectrometric behavior is crucial for reaction monitoring, purity assessment, and metabolite identification. This document outlines predicted fragmentation patterns, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and visual diagrams to aid in the interpretation of mass spectral data.

Predicted Mass Spectrometry Data

Due to the absence of a publicly available experimental mass spectrum for this compound, this section details the predicted major fragment ions based on established principles of mass spectral fragmentation of silyl (B83357) ethers and alkyl iodides under electron ionization (EI). The fragmentation of tert-butyldimethylsilyl (TBDMS) ethers is characterized by the facile loss of the tert-butyl group, while alkyl iodides readily undergo cleavage of the carbon-iodine bond.

The following table summarizes the predicted prominent ions in the EI mass spectrum of this compound (Molecular Weight: 314.28 g/mol ).

| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Relative Intensity (Hypothetical) |

| 314 | [C10H23IOSi]+• | Molecular Ion | Low |

| 257 | [C6H14OSi]+ | Loss of the tert-butyl radical ([M - C4H9]•) | Very High (Base Peak) |

| 187 | [C10H23OSi]+ | Loss of an iodine radical ([M - I]•) | Moderate |

| 147 | [C4H12OSi]+ | Cleavage of the butoxy chain | Moderate |

| 131 | [C4H12Si]+ | Fragment from the silyl group | Moderate |

| 75 | [C2H8Si]+ | Dimethylsilyl fragment | High |

| 57 | [C4H9]+ | tert-Butyl carbocation | High |

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS.

2.1. Sample Preparation

-

Solvent: Use a high-purity, volatile, and non-polar solvent such as hexane (B92381) or ethyl acetate.

-

Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL for analysis.

2.2. Instrumentation

A gas chromatograph equipped with a capillary column coupled to a mass spectrometer with an electron ionization source is required.

2.3. GC-MS Parameters

| Parameter | Value |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/second |

2.4. Data Acquisition and Analysis

Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) should show a peak corresponding to this compound. The mass spectrum of this peak can then be extracted and compared to the predicted fragmentation pattern for identification. For definitive identification, comparison with an authenticated reference standard under the same analytical conditions is always recommended.

Visualizations

3.1. Predicted Electron Ionization Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Navigating the Synthesis and Properties of TBDMS-Protected Iodoalkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical development, the strategic use of protecting groups and bifunctional building blocks is paramount. TBDMS-protected iodoalkanes represent a versatile class of synthetic intermediates, combining the robust protection of a hydroxyl group with the reactive potential of a primary iodide. This technical guide provides an in-depth overview of the physicochemical properties, synthetic methodologies, and potential applications of these valuable compounds.

Core Physicochemical Properties: A Blend of Stability and Reactivity

The defining characteristic of a TBDMS-protected iodoalkane is its dual functionality. The tert-butyldimethylsilyl (TBDMS) ether endows the molecule with stability under a range of conditions, while the iodo- group provides a reactive site for nucleophilic substitution and coupling reactions.

The TBDMS group, introduced by Corey, is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyl (B98337) (TMS) group, owing to the steric hindrance provided by the bulky tert-butyl substituent.[1] This stability makes TBDMS ethers resilient to many reagents used in multi-step syntheses, including Grignard reagents, strong bases, and many oxidizing agents.[2] However, they are readily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), and are sensitive to acidic conditions.[1]

The carbon-iodine bond is the least stable of the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of their utility in constructing more complex molecular architectures.

While specific experimental data for the physicochemical properties of TBDMS-protected iodoalkanes are not extensively reported in the literature, their properties can be reliably estimated. The introduction of the bulky, non-polar TBDMS group generally leads to:

-

Increased Lipophilicity: Enhancing solubility in non-polar organic solvents.

-

Higher Boiling Points: Compared to the parent iodoalkanol, due to the significant increase in molecular weight.

-

Lower Melting Points (for solids): The bulky and somewhat asymmetric nature of the TBDMS group can disrupt crystal lattice packing compared to more linear analogues.

For context, the properties of the silylating agent and representative parent iodoalkanes are provided below.

Table 1: Physicochemical Properties of TBDMS-Chloride and Parent Iodoalkanes

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| tert-Butyldimethylsilyl chloride | C₆H₁₅ClSi | 150.72 | 86-89 | 125 |

| 1-Iodobutane | C₄H₉I | 184.02 | -103 | 130-131 |

| 1-Iodohexane | C₆H₁₃I | 212.07 | -76 | 179-180 |

| 1-Iodooctane | C₈H₁₇I | 240.12 | -51 | 225-226 |

| 1-Iododecane | C₁₀H₂₁I | 268.18 | -29 | 265-267 |

Table 2: Estimated Physicochemical Properties of Selected TBDMS-Protected Iodoalkanes

| Compound Name | Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |

| 1-(tert-Butyldimethylsilyloxy)-4-iodobutane | C₁₀H₂₃IOSi | 314.28 | ~250-260 |

| 1-(tert-Butyldimethylsilyloxy)-6-iodohexane | C₁₂H₂₇IOSi | 342.33 | ~280-295 |

| 1-(tert-Butyldimethylsilyloxy)-8-iodooctane | C₁₄H₃₁IOSi | 370.38 | ~310-325 |

| 1-(tert-Butyldimethylsilyloxy)-10-iododecane | C₁₆H₃₅IOSi | 398.44 | ~340-355 |

Note: Boiling points are estimates based on the increase in molecular weight and are predicted to be significantly higher than the parent iodoalkanes, likely requiring vacuum distillation for purification.

Synthesis and Experimental Protocols

The synthesis of TBDMS-protected iodoalkanes is typically achieved through a two-step sequence starting from a corresponding diol. The first step involves the selective protection of one hydroxyl group with TBDMS-Cl, followed by the conversion of the remaining hydroxyl group to an iodide.

Detailed Experimental Protocol: Synthesis of 1-(tert-Butyldimethylsilyloxy)-6-iodohexane

This protocol details a representative synthesis starting from 1,6-hexanediol (B165255).

Step 1: Monoprotection of 1,6-Hexanediol

This procedure is adapted from the standard method for silyl (B83357) ether formation.[1]

-

Materials:

-

1,6-Hexanediol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.05 eq)

-

Imidazole (B134444) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 1,6-hexanediol in anhydrous DCM (approx. 0.5 M), add imidazole.

-

Once the imidazole has dissolved, add TBDMS-Cl portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take 12-24 hours for complete consumption of the starting material.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (using a gradient of ethyl acetate (B1210297) in hexanes) to isolate the monoprotected product, 6-(tert-butyldimethylsilyloxy)hexan-1-ol.

-

Step 2: Iodination of 6-(tert-Butyldimethylsilyloxy)hexan-1-ol (Appel Reaction)

This procedure is adapted from the Appel reaction for converting alcohols to iodides.[3][4][5]

-

Materials:

-

6-(tert-Butyldimethylsilyloxy)hexan-1-ol (1.0 eq)

-

Triphenylphosphine (B44618) (PPh₃, 1.5 eq)

-

Imidazole (2.0 eq)

-

Iodine (I₂, 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of triphenylphosphine in anhydrous DCM, add imidazole.

-

Cool the mixture to 0 °C in an ice bath and add iodine portion-wise. The mixture will turn dark brown.

-

After stirring for 10-15 minutes at 0 °C, add a solution of 6-(tert-butyldimethylsilyloxy)hexan-1-ol in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color disappears.

-

Separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a low polarity eluent system, e.g., hexanes/ethyl acetate) to yield the final product, 1-(tert-butyldimethylsilyloxy)-6-iodohexane.

-

Characterization and Analysis

The successful synthesis of TBDMS-protected iodoalkanes can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the TBDMS group: a sharp singlet at ~0.9 ppm (9H, t-butyl) and another sharp singlet at ~0.05 ppm (6H, Si-(CH₃)₂).[6] The methylene (B1212753) group attached to the silyl ether oxygen (-CH₂-O-Si) should appear as a triplet around 3.6 ppm. The methylene group attached to the iodine (-CH₂-I) will be the most downfield aliphatic signal, appearing as a triplet around 3.2 ppm. Other methylene protons will appear as multiplets in the 1.3-1.8 ppm range.

-

¹³C NMR: The carbons of the TBDMS group will appear at ~26 ppm (C(CH₃)₃) and ~-5 ppm (Si-CH₃). The carbon attached to the silyl ether oxygen (C-O-Si) will be around 63 ppm, while the carbon attached to iodine (C-I) will be significantly upfield, around 7 ppm.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI) MS will likely not show a prominent molecular ion (M⁺) peak due to facile fragmentation.

-

A characteristic and often abundant fragment will be the loss of the tert-butyl group ([M-57]⁺).[7]

-

Other fragments may arise from cleavage of the Si-O bond and α-cleavage adjacent to the oxygen or iodine atoms.

-

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used to observe the molecular ion or adducts.

-

Stability, Handling, and Applications

Stability and Handling: TBDMS-protected iodoalkanes are generally stable compounds that can be purified by silica gel chromatography and stored for extended periods. They should be stored in a cool, dark place under an inert atmosphere to prevent slow degradation, particularly of the carbon-iodine bond which can be light-sensitive. They are incompatible with strong acids, fluoride sources, and some strong nucleophiles that may displace the iodide.

Applications in Drug Development and Synthesis: These bifunctional molecules are valuable building blocks. The iodide can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, thiolates, amines) or used in coupling reactions (e.g., Suzuki, Sonogashira, Grignard reagent formation) to build a more complex portion of a target molecule. Subsequently, the TBDMS group can be selectively removed under mild conditions to reveal the primary alcohol for further functionalization.

This orthogonal reactivity allows for a stepwise and controlled assembly of complex molecules, a critical strategy in the synthesis of active pharmaceutical ingredients and other high-value chemical entities. By understanding the properties and synthetic routes outlined in this guide, researchers can effectively leverage TBDMS-protected iodoalkanes to advance their synthetic programs.

References

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. benchchem.com [benchchem.com]

Solubility Profile of tert-Butyl(4-iodobutoxy)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of tert-Butyl(4-iodobutoxy)dimethylsilane in common organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound is not publicly available. This guide, therefore, provides a detailed qualitative assessment based on its chemical structure, a general protocol for experimentally determining its solubility, and an overview of the factors influencing the solubility of related silyl (B83357) ether compounds. This information is intended to empower researchers to effectively utilize this compound in their experimental designs.

Introduction to this compound

This compound is a bifunctional organosilane containing a bulky tert-butyldimethylsilyl (TBDMS) ether protecting group and a terminal iodo group. Its molecular structure suggests a largely non-polar character due to the significant hydrocarbon content, which is a primary determinant of its solubility. The presence of the oxygen atom in the ether linkage and the iodine atom introduce some polarity, but the overall molecule is expected to be readily soluble in a range of organic solvents.

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various organic solvents. The large non-polar alkyl and silyl groups suggest high miscibility with non-polar and moderately polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar nature of these solvents strongly interacts with the alkyl and silyl groups of the solute. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | These solvents possess sufficient non-polar character to dissolve the hydrocarbon portions while their polarity can interact with the ether linkage. THF is a common solvent for reactions involving silyl ethers. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The high polarity of these solvents may not favorably interact with the large non-polar regions of the molecule, potentially leading to lower solubility. |

| Polar Protic | Methanol, Ethanol | Low to Insoluble | The strong hydrogen-bonding network of protic solvents would be disrupted by the non-polar solute without significant favorable interactions. |

| Polar Protic | Water | Insoluble | The compound lacks significant hydrogen bonding capability and is predominantly non-polar, making it immiscible with water. |

Experimental Protocol for Solubility Determination

The following is a general and robust methodology for quantitatively determining the solubility of a liquid compound such as this compound in an organic solvent.

Objective: To determine the concentration (in g/100 mL or mol/L) at which this compound forms a saturated solution in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, THF, methanol)

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Temperature-controlled shaker or incubator

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

These standards will be used to create a calibration curve for quantitative analysis.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when a separate liquid phase of the solute is visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. Gentle agitation will facilitate this process.

-

-

Sample Analysis:

-

After equilibration, carefully allow the undissolved solute to settle.

-

Withdraw a known volume of the clear, saturated supernatant without disturbing the undissolved layer.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using GC-FID or another appropriate quantitative method.

-

-

Quantification:

-

Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Diagram 1: Experimental Workflow for Solubility Determination

A Technical Guide to tert-Butyl(4-iodobutoxy)dimethylsilane for Chemical Research and Drug Development

An in-depth examination of the commercial availability, synthesis, and applications of a versatile alkylating agent.

This technical guide provides essential information for researchers, scientists, and drug development professionals on the chemical reagent tert-Butyl(4-iodobutoxy)dimethylsilane (CAS No. 92511-12-1). This bifunctional molecule, featuring a reactive iodide and a stable tert-butyldimethylsilyl (TBDMS) ether, serves as a valuable building block in organic synthesis, particularly for the introduction of a protected four-carbon chain.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development needs. Purity levels are typically high, with most vendors offering grades of 95% or greater. The compound is available in quantities ranging from milligrams to kilograms to accommodate diverse experimental scales.

A summary of representative suppliers and their offerings is presented in the table below. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Purity | Available Quantities |

| MedChemExpress | High Purity | Inquire for details |

| Sigma-Aldrich (Merck) | 95% | 1g, 5g, 25g |

| Fisher Scientific | Not specified | 1g, 5g |

| Sunway Pharm Ltd. | 97% | 250mg, 1g, 5g, 10g, 25g, 100g |

| Ambeed | >95% | 1g, 5g, 10g, 25g, 100g |

| BLD Pharm | 97% | 1g, 5g, 25g |

| Toronto Research Chemicals | Not specified | Inquire for details |

| AChemBlock | Not specified | Inquire for details |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H23IOSi |

| Molecular Weight | 314.28 g/mol |

| Appearance | Colorless to light yellow oil |

| Boiling Point | 75 °C at 0.5 mmHg |

| Density | 1.214 g/mL at 25 °C |

| Refractive Index | n20/D 1.48 |

| InChI Key | INGJYKISFRSCQV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCI |

Synthesis Protocol

While this compound is commercially available, a general two-step synthetic procedure can be adapted from literature protocols for the preparation of analogous silyl (B83357) ethers. The synthesis commences with the protection of one hydroxyl group of a diol, followed by the conversion of the remaining hydroxyl group to an iodide.

Step 1: Monoprotection of 1,4-Butanediol (B3395766)

This step involves the selective protection of one of the two hydroxyl groups in 1,4-butanediol with a tert-butyldimethylsilyl (TBDMS) group.

Materials:

-

1,4-Butanediol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Dissolve 1,4-butanediol (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 equivalents) or imidazole (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 4-(tert-Butyldimethylsilyloxy)butan-1-ol.

Step 2: Iodination of 4-(tert-Butyldimethylsilyloxy)butan-1-ol

The terminal alcohol is then converted to an iodide using a standard iodination procedure.

Materials:

-

4-(tert-Butyldimethylsilyloxy)butan-1-ol

-

Iodine

-

Triphenylphosphine (B44618) (PPh3)

-

Imidazole

-

Dichloromethane (DCM) or Acetonitrile

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous DCM or acetonitrile.

-

Cool the mixture to 0 °C and add iodine (1.2 equivalents) portion-wise.

-

Add a solution of 4-(tert-Butyldimethylsilyloxy)butan-1-ol (1 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford this compound.

Application in Organic Synthesis: Alkylation of a Piperidine Derivative

A key application of this compound is as an alkylating agent to introduce a four-carbon tether with a protected hydroxyl group. An example of this is the synthesis of Benzyl 4-(4-(tert-butyldimethylsilyloxy)butyl)-4-cyanopiperidine-1-carboxylate.

Reaction: Benzyl 4-cyanopiperidine-1-carboxylate is deprotonated at the alpha-position to the cyano group using a strong base like lithium hexamethyldisilazide (LiHMDS). The resulting carbanion then undergoes nucleophilic substitution with this compound to form the C-C bond.

Experimental Protocol:

-

Dissolve Benzyl 4-cyanopiperidine-1-carboxylate (1 equivalent) and this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add LiHMDS (1.2 equivalents, as a 1M solution in THF) dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.

-

Quench the reaction by the careful addition of water.

-

Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography (e.g., using a gradient of 1% to 20% ethyl acetate in hexane) to yield the desired product.

Safety Information

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[1] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[1] The compound may cause skin and eye irritation.[1] In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

This compound is a commercially accessible and synthetically useful reagent for the introduction of a protected four-carbon chain in a variety of organic transformations. Its straightforward synthesis and demonstrated utility in C-C bond formation make it a valuable tool for medicinal chemists and synthetic organic chemists in the development of new molecular entities. Proper handling and adherence to safety protocols are essential when working with this compound.

References

The TBDMS Group: A Linchpin in Modifying Chemical Reactivity for Drug Development and Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly within drug development where molecular complexity is paramount, the ability to selectively mask and unmask reactive functional groups is a cornerstone of success. Among the arsenal (B13267) of protecting groups available to the modern chemist, the tert-butyldimethylsilyl (TBDMS) group has emerged as a workhorse, prized for its unique ability to modify the reactivity of molecules in a predictable and controllable manner. This technical guide delves into the core principles of how the TBDMS group influences chemical reactivity, providing detailed experimental protocols, quantitative data, and visual aids to empower researchers in their synthetic endeavors.

The Dual Nature of the TBDMS Group: Steric Shield and Electronic Modulator

The profound impact of the TBDMS group on chemical reactivity stems from two fundamental properties: its significant steric bulk and its subtle electronic effects. The presence of a large tert-butyl substituent attached to the silicon atom creates a sterically hindered environment around the protected hydroxyl group. This steric shield is the primary determinant of its stability and its ability to direct the outcome of reactions at neighboring centers.

Steric Hindrance: The Dominant Force

The most significant role of the TBDMS group is to act as a bulky protecting group for alcohols.[1][2][3] This steric hindrance prevents unwanted reactions at the protected hydroxyl group, allowing for chemical transformations to be carried out on other parts of the molecule.[2] The sheer size of the TBDMS group can also influence the stereochemical course of nearby reactions by blocking one face of the molecule, thereby directing incoming reagents to the less hindered face.[4][5] This directing effect is a powerful tool in asymmetric synthesis, a critical aspect of modern drug design.

Electronic Influence: A Subtle but Significant Contributor

While steric effects are dominant, the electronic nature of the silicon-oxygen bond also plays a role. The O-silyl group is generally less electron-withdrawing than a benzyl (B1604629) group, which can lead to an increase in the reactivity of certain glycosyl donors.[4][6] This electronic modulation, though less pronounced than steric effects, can be a crucial factor in fine-tuning the reactivity of a synthetic intermediate.

Quantitative Insights into Stability and Reactivity

The stability of a protecting group is a critical parameter in multi-step synthesis. The TBDMS group offers a desirable balance of being robust enough to withstand a variety of reaction conditions, yet removable under relatively mild and specific protocols.[1][7] This "tunable" stability is a key advantage over other silyl (B83357) ethers.

A quantitative comparison of the relative stability of common silyl ethers highlights the unique position of the TBDMS group. As shown in the table below, TBDMS ethers are significantly more stable to hydrolysis than trimethylsilyl (B98337) (TMS) ethers, yet less stable than the bulkier triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers.[1][8]

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (TBS) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-butyldiphenylsilyl) | 5,000,000 | ~20,000 |

| Data compiled from multiple sources.[1][8] |

This differential stability is the foundation for selective deprotection strategies, a powerful tactic in the synthesis of complex molecules with multiple hydroxyl groups.[7][9] For instance, a TMS ether can be selectively cleaved in the presence of a TBDMS ether, and a TBDMS ether can be removed while leaving a TBDPS group intact.[10][11]

Experimental Protocols: A Practical Guide

The successful implementation of TBDMS protection and deprotection strategies relies on well-defined and reliable experimental procedures. The following sections provide detailed methodologies for these key transformations.

Protection of Alcohols with TBDMS-Cl

The introduction of the TBDMS group, or silylation, is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.[9]

Materials:

-

Alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

-

Imidazole (B134444) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the alcohol, TBDMS-Cl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Stir the reaction mixture for 12-24 hours. For more sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be necessary.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting TBDMS ether by flash column chromatography.[1]

Deprotection of TBDMS Ethers

The removal of the TBDMS group, or desilylation, is most commonly achieved using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF).[9][12]

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[1]

-

Add the TBAF solution dropwise to the stirred solution.

-

Stir the reaction for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[7]

-

Extract the mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[1]

Visualizing the Role of the TBDMS Group

To better understand the logical relationships and workflows involving the TBDMS group, the following diagrams have been generated using the DOT language.

Caption: Workflow for the protection of an alcohol as a TBDMS ether.

Caption: Mechanism of TBDMS ether deprotection using fluoride ions.

Caption: Relative stability hierarchy of common silyl ethers.

Conclusion: A Versatile Tool for Modern Synthesis

The tert-butyldimethylsilyl group is far more than a simple placeholder in organic synthesis. Its well-defined steric and electronic properties provide chemists with a powerful tool to modulate reactivity, direct stereochemistry, and orchestrate complex synthetic sequences. For researchers in drug development and other fields requiring the construction of intricate molecular architectures, a thorough understanding of the TBDMS group's characteristics and applications is indispensable. The strategic use of this versatile protecting group will undoubtedly continue to play a pivotal role in the advancement of chemical synthesis and the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Illustrated Glossary of Organic Chemistry - tBDMS group [chem.ucla.edu]

- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. Silyl ether - Wikipedia [en.wikipedia.org]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl(4-iodobutoxy)dimethylsilane in Natural Product Total Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-Butyl(4-iodobutoxy)dimethylsilane and structurally related bifunctional reagents in the intricate field of natural product total synthesis. While direct literature examples detailing the use of this compound in a completed total synthesis are scarce, its application can be inferred from established synthetic strategies and the use of analogous reagents. This document outlines the potential applications, key reactions, and detailed experimental protocols to guide researchers in leveraging this versatile reagent.

Introduction: A Bifunctional Reagent for Complex Synthesis

This compound is a bifunctional molecule that incorporates two key reactive moieties: a sterically hindered silyl (B83357) ether and a primary alkyl iodide. This combination makes it a valuable tool in multi-step organic synthesis, particularly in the construction of complex natural product scaffolds.

-

The TBDMS Ether: The tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for alcohols. It is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents, but can be selectively removed under acidic conditions or with fluoride (B91410) ion sources. This allows for the unmasking of the hydroxyl group at a desired stage of the synthesis.

-

The Primary Alkyl Iodide: The primary alkyl iodide is a potent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. This functionality is crucial for introducing the butoxy spacer into a target molecule.

The dual functionality of this reagent allows for a streamlined synthetic sequence, where a protected hydroxyl group is introduced concurrently with an electrophilic handle for further molecular elaboration.

Application in Natural Product Synthesis: The Case of Galipeine Alkaloid

While a direct application of this compound is not readily found in published total syntheses, a compelling example of a structurally similar reagent is seen in the planned total synthesis of Galipeine, a Hancock alkaloid.[1][2] Researchers have synthesized tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, a non-commercially available precursor, for this purpose.[1][2] This analogous reagent highlights the strategic importance of bifunctional silyl ethers containing an alkyl iodide in the assembly of complex natural products.

The proposed synthesis of Galipeine involves the coupling of this iodo-containing silyl ether with an α-amino-cycloalkylcuprate.[1][2] This key step forges a crucial carbon-carbon bond, demonstrating the role of the alkyl iodide as an electrophilic partner. The TBDMS ether in this precursor serves to protect a phenolic hydroxyl group during this transformation, to be deprotected at a later stage.

This example provides a clear blueprint for the strategic application of this compound in similar synthetic endeavors.

Key Reactions and Experimental Protocols

The primary application of this compound in total synthesis is as an alkylating agent. Below are generalized protocols for its use in forming carbon-carbon and carbon-oxygen bonds.

3.1. Carbon-Carbon Bond Formation: Alkylation of a Stabilized Carbanion

This protocol describes the alkylation of a generic ketone with this compound.

Table 1: Quantitative Data for a Representative C-Alkylation

| Entry | Substrate (Ketone) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexanone (B45756) | LDA | THF | -78 to rt | 4 | 75-85 |

| 2 | 2-Pentanone | NaH | DMF | 0 to rt | 6 | 70-80 |

Experimental Protocol: Alkylation of Cyclohexanone

-

Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (B95107) (THF, 20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Add diisopropylamine (B44863) (1.1 eq) to the cooled THF, followed by the dropwise addition of n-butyllithium (1.05 eq). Stir the solution at -78 °C for 30 minutes. To this freshly prepared lithium diisopropylamide (LDA) solution, add a solution of cyclohexanone (1.0 eq) in anhydrous THF (5 mL) dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add a solution of this compound (1.2 eq) in anhydrous THF (5 mL) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (15 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired α-alkylated ketone.

3.2. Carbon-Oxygen Bond Formation: Williamson Ether Synthesis

This protocol outlines the formation of an ether linkage by reacting an alcohol with this compound.

Table 2: Quantitative Data for a Representative O-Alkylation

| Entry | Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenol (B47542) | NaH | THF | 0 to rt | 3 | 85-95 |

| 2 | Benzyl Alcohol | KHMDS | DMF | -20 to rt | 5 | 80-90 |

Experimental Protocol: O-Alkylation of Phenol

-

Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 15 mL) and sodium hydride (60% dispersion in mineral oil, 1.2 eq). Cool the suspension to 0 °C in an ice bath.

-

Alkoxide Formation: Add a solution of phenol (1.0 eq) in anhydrous THF (5 mL) dropwise to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.

-

Alkylation: Add this compound (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 3 hours.

-

Workup: Carefully quench the reaction with the dropwise addition of water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired ether.

Deprotection of the TBDMS Ether

A key subsequent step in a synthetic sequence involving this reagent is the deprotection of the TBDMS ether to reveal the free hydroxyl group.

Table 3: Conditions for TBDMS Deprotection

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) |

| 1 | TBAF (1M in THF) | THF | rt | 2 |

| 2 | HF-Pyridine | THF | 0 to rt | 4 |

| 3 | Acetic Acid/THF/H₂O | THF | 40 | 12 |

Experimental Protocol: Deprotection using TBAF

-

Preparation: To a solution of the TBDMS-protected compound (1.0 eq) in tetrahydrofuran (THF, 10 mL) in a plastic vial, add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.5 eq).

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.

Logical Workflow and Signaling Pathways

The strategic use of this compound in a synthetic plan can be visualized as a logical workflow.